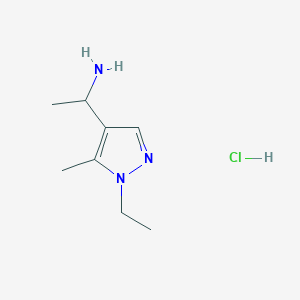

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a pyrazole-derived compound featuring a substituted pyrazole core with an ethyl group at position 1, a methyl group at position 5, and an ethanamine side chain at position 4, which is protonated as a hydrochloride salt. This structural motif is common in medicinal chemistry due to pyrazole’s versatility in modulating pharmacokinetic properties, such as solubility and bioavailability.

Propriétés

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-4-11-7(3)8(5-10-11)6(2)9;/h5-6H,4,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGAAROAMBVKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a β-ketoester or diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at position 1.

Amination: The methyl group at position 5 is introduced via a Friedel-Crafts alkylation reaction.

Formation of Ethanamine: The ethanamine group is introduced through a reductive amination reaction.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl and methyl substituents on the pyrazole ring influence oxidation pathways. Typical reagents and outcomes include:

-

Mechanistic Insight : Oxidation at the benzylic position of the ethyl group proceeds via radical intermediates, while ring oxidation targets the electron-rich C5 position .

Electrophilic Substitution

The pyrazole ring undergoes substitution at C3 and C5 positions under controlled conditions:

| Reaction Type | Reagent | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 | 62–68 | |

| Halogenation | Cl₂ (g), FeCl₃ catalyst | C5 | 55–60 | |

| Sulfonation | SO₃/H₂SO₄, 40°C | C3 | 48 |

-

Key Observation : The methyl group at C5 sterically hinders substitution at adjacent positions, directing electrophiles to C3 .

Coupling Reactions

The amine group facilitates cross-coupling via Buchwald-Hartwig or Ullmann-type mechanisms:

N-Alkylation/Reductive Amination

The primary amine participates in alkylation and reductive amination:

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility and reactivity:

| Condition | Observation | Application | Reference |

|---|---|---|---|

| NaOH (aq) | Freebase precipitation (pKa ~8.2) | Purification via recrystallization | |

| HCl (gas) | Salt stabilization in polar solvents | Pharmaceutical formulations |

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal complexes:

| Metal Ion | Coordination Mode | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | N(pyrazole)-NH₂ bidentate | Squa |

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves several key steps:

- Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-ketoester or diketone.

- Alkylation : Introduction of the ethyl group at position 1 using ethyl iodide.

- Amination : Methyl group introduction at position 5 through Friedel-Crafts alkylation.

- Formation of Ethanamine : Reductive amination to introduce the ethanamine group.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Medicinal Chemistry

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. This property is particularly useful in creating new materials with tailored functionalities for applications in drug discovery and material science.

Biological Studies

Research indicates that this compound exhibits significant biological activity, including anticancer properties. In studies assessing its cytotoxic effects on human cancer cell lines, it demonstrated notable efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 0.24 |

| AU565 (Breast) | 5.8 |

| BT549 (Breast) | 0.34 |

These findings suggest its potential as a lead compound for further development in oncology.

Mécanisme D'action

The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole and triazole derivatives, emphasizing differences in substituents, heterocyclic cores, and molecular properties. Data are derived from the provided evidence.

Table 1: Structural and Molecular Comparison

Key Observations:

Positional Isomerism : The compound in differs from the target by a 3-methyl substitution instead of 5-methyl and a shorter methanamine chain. This reduces molecular weight (175.66 vs. 189.69 g/mol) and may alter receptor-binding specificity.

Halogenation : The bromo-substituted pyrazole in introduces a heavy atom (Br), increasing molecular weight (226.50 g/mol) and possibly improving crystallinity for structural studies.

Bifunctional Derivatives : The fluoro- and dimethyl-substituted compound in features a second pyrazole ring, demonstrating how structural complexity can be leveraged for multi-target activity.

Activité Biologique

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

- IUPAC Name : 1-(1-Ethyl-5-methylpyrazol-4-yl)ethanamine; hydrochloride

- Molecular Formula : C8H16ClN3

- Molecular Weight : 189.69 g/mol

- CAS Number : 1185345-27-0

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-ketoester or diketone.

- Alkylation : Introduction of the ethyl group using ethyl iodide.

- Amination : Methyl group introduction via Friedel-Crafts alkylation.

- Hydrochloride Formation : Conversion to hydrochloride salt through treatment with hydrochloric acid.

The biological activity of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is primarily linked to its interaction with specific molecular targets, which may include various receptors and enzymes involved in neurological and metabolic pathways. The compound has been studied for its potential as a modulator in neurotransmission, particularly in relation to NMDA receptor activity, where it may act as a positive allosteric modulator (PAM) .

Research Findings

Recent studies have highlighted the following biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from excitotoxicity, potentially relevant for conditions like Alzheimer's disease .

- Anticancer Potential : Preliminary data suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics .

Study on Neuroprotection

A study focused on the neuroprotective effects of pyrazole derivatives demonstrated that compounds similar to 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride significantly reduced neuronal cell death induced by glutamate toxicity. The study utilized primary neuronal cultures and assessed cell viability through MTT assays, revealing a dose-dependent protective effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

Anticancer Activity Assessment

Another investigation evaluated the anticancer properties of this compound against various human cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against colorectal adenocarcinoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 0.24 |

| AU565 (Breast) | 5.8 |

| BT549 (Breast) | 0.34 |

Comparison with Similar Compounds

The biological activity of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride can be compared with other pyrazole derivatives:

| Compound | Unique Properties |

|---|---|

| 1-(1-Methyl-5-phenyl-1H-pyrazol-4-yl) | Exhibits different receptor selectivity |

| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl) | Shows enhanced lipophilicity and receptor binding |

| 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl) | Potentially different therapeutic applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via alkylation and cyclization reactions. A common approach involves reacting substituted pyrazole precursors (e.g., 1-ethyl-5-methyl-1H-pyrazole) with bromoethylamine derivatives under basic conditions, followed by hydrochloric acid salt formation. Intermediate characterization via -NMR and LC-MS is critical to confirm regioselectivity, as pyrazole substituents can lead to isomeric byproducts .

Q. How is the compound characterized spectroscopically, and what challenges arise due to limited analytical data?

- Methodological Answer : Key techniques include:

- -NMR : Peaks at δ 1.2–1.5 ppm (ethyl CH), δ 2.3 ppm (pyrazole CH), and δ 3.5–4.0 ppm (ethylamine CH) confirm substituent positions.

- IR : Amine N-H stretches (~3300 cm) and pyrazole ring vibrations (~1600 cm) are diagnostic.

- LC-MS : Molecular ion [M+H] at m/z 240.17 (CHClN) validates purity.

- Challenges : Commercial suppliers like Sigma-Aldrich often omit analytical data, requiring researchers to perform in-house validation .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hygroscopic degradation. Classified as a Non-Combustible Solid (Storage Code 13) .

- Safety : Use PPE (gloves, goggles) due to WGK 3 (moderate water hazard). Avoid inhalation; if exposed, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole-based derivatives like this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:

- Data Collection : High-resolution (≤1.0 Å) single-crystal X-ray diffraction.

- Refinement : Assign hydrogen atoms via riding models; validate bond lengths (C-N: ~1.34 Å, C-C: ~1.48 Å) and angles (pyrazole ring: 120°).

- Challenges : Twinned crystals or low-resolution data may require iterative refinement using SHELXD .

Q. What strategies are effective for analyzing impurities or degradation products in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities. Common byproducts include de-ethylated or oxidized pyrazole derivatives.

- Reference Standards : Cross-reference with pharmacopeial impurities (e.g., EP/JP monographs) for structural identification .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyrazole C4 for nucleophilic substitution).

- Molecular Docking : Screen against targets like serotonin receptors (5-HT) using AutoDock Vina; prioritize amine and pyrazole moieties for hydrogen bonding .

Q. What discrepancies exist in reported molecular weights and CAS numbers, and how should researchers address them?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.